molecular formula C16H12ClNO5 B166891 Fenoxaprop CAS No. 95617-09-7

Fenoxaprop

Cat. No.: B166891
CAS No.: 95617-09-7
M. Wt: 333.72 g/mol
InChI Key: MPPOHAUSNPTFAJ-UHFFFAOYSA-N
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Description

Fenoxaprop is a post-emergence herbicide primarily used to control annual and perennial grasses. It is a chiral molecule that exists in both R- and S-forms, with this compound-P being the R-isomer. This compound has low aqueous solubility and low volatility. It is not persistent in soils but may persist in water systems under certain conditions .

Mechanism of Action

Target of Action

Fenoxaprop-ethyl, the active form of this compound, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase is a key enzyme involved in the first step of fatty acid biosynthesis . In addition, this compound-ethyl also targets Nitric oxide synthase, inducible .

Mode of Action

This compound-ethyl operates by inhibiting the activity of ACCase, thereby suppressing the synthesis of fatty acids in the meristem tissues of grassy weeds . This inhibition disrupts the normal growth and development of the target weeds, leading to their eventual death .

Moreover, this compound-ethyl is a proprietary combination of nitrate and L-arginine that provides beneficial cardiovascular effects of nitrates . The combination of L-arginine with organic nitrates prevents the endothelial cell’s depletion of L-arginine and the associated problem of nitrate tolerance .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids and impairing the normal growth and development of the target weeds .

Pharmacokinetics

The degradation of this compound-ethyl in the soil of wheat fields occurred rapidly to moderately with the mean half-life of 11.8 days .

Result of Action

The inhibition of ACCase by this compound leads to a disruption in the normal growth and development of the target weeds . This results in the eventual death of these weeds, thereby effectively controlling their population . In addition, the combination of L-arginine with organic nitrates allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .

Action Environment

This compound-ethyl has a low aqueous solubility and a low volatility . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors such as soil type, weather conditions, and the presence of water bodies .

Biochemical Analysis

Biochemical Properties

Fenoxaprop inhibits fatty acid synthesis in grasses by interacting with the enzyme acetyl CoA carboxylase . The inhibition of this enzyme disrupts the normal biochemical reactions in the target grasses, leading to their death .

Cellular Effects

The effects of this compound at the cellular level are primarily due to its impact on fatty acid synthesis. By inhibiting acetyl CoA carboxylase, this compound disrupts lipid biosynthesis, a crucial process for cell membrane formation and function . This can affect various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with acetyl CoA carboxylase. It binds to this enzyme, inhibiting its activity and thereby preventing the synthesis of fatty acids . This leads to a disruption in lipid biosynthesis, affecting cell membrane formation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a half-life of 1.50 to 2.36 days in wheat plants and soil . Over time, the residues of this compound and its metabolite this compound-P were found to be undetectable in soil, wheat grain, and stem at harvest time . This suggests that this compound degrades over time and does not have long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are not readily available, it is generally understood that the effects of herbicides can vary with dosage. Higher doses may lead to toxic or adverse effects. This compound has been suggested to be safe for use in wheat crops with an appropriate dosage and application .

Metabolic Pathways

This compound is metabolized primarily through hydrolysis to this compound-P . This metabolic pathway involves the breakdown of this compound, potentially interacting with various enzymes and cofactors .

Transport and Distribution

Given its role as a herbicide, it is likely that it is transported to the sites where it can inhibit the enzyme acetyl CoA carboxylase, disrupting fatty acid synthesis .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it localizes to the sites of fatty acid synthesis within the cell .

Preparation Methods

Fenoxaprop-P-ethyl, the active form of this compound, is synthesized through a series of chemical reactions. The synthetic route involves the esterification of ®-2-[4-(6-chlorobenzoxazol-2-yloxy) phenoxy]propionic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid under reflux conditions . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the chemical and enantiomeric purity of the product .

Chemical Reactions Analysis

Fenoxaprop undergoes several types of chemical reactions, including:

    Hydrolysis: This compound-P-ethyl is hydrolyzed to this compound-P, which is the active form of the compound.

    Oxidation: This reaction can occur under specific conditions, leading to the formation of various metabolites.

    Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of this compound.

    Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are typically more polar and less toxic than the parent compound .

Scientific Research Applications

Fenoxaprop has a wide range of scientific research applications:

Comparison with Similar Compounds

Fenoxaprop belongs to the aryloxyphenoxypropionate class of herbicides, which also includes compounds like sethoxydim, clethodim, and pinoxaden. Compared to these similar compounds, this compound is unique in its chiral nature and specific inhibition of the R-isomer . Other similar compounds include:

    Sethoxydim: Another ACCase inhibitor used for controlling grass weeds.

    Clethodim: Known for its effectiveness against a broad spectrum of grass species.

    Pinoxaden: A newer herbicide with a similar mode of action but different chemical structure.

This compound’s uniqueness lies in its specific isomeric form and its application in a wide range of crops, making it a versatile and valuable herbicide in agricultural practices .

Properties

IUPAC Name

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOHAUSNPTFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058224
Record name Fenoxaprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95617-09-7
Record name Fenoxaprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95617-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxaprop [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxaprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENOXAPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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